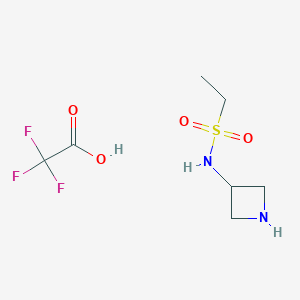

N-(Azetidin-3-yl)ethanesulfonamide;2,2,2-trifluoroacetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(Azetidin-3-yl)ethanesulfonamide;2,2,2-trifluoroacetic acid: is a compound that combines the structural features of azetidine, ethanesulfonamide, and trifluoroacetic acid. Azetidine is a four-membered nitrogen-containing heterocycle known for its ring strain and reactivity. Ethanesulfonamide is a functional group that imparts solubility and reactivity, while trifluoroacetic acid is a strong acid often used in organic synthesis for its ability to stabilize intermediates and enhance reaction rates.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(Azetidin-3-yl)ethanesulfonamide typically involves the following steps:

Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 3-chloro-1-propanamine.

Introduction of Ethanesulfonamide Group: This step involves the reaction of azetidine with ethanesulfonyl chloride in the presence of a base like triethylamine to form N-(Azetidin-3-yl)ethanesulfonamide.

Addition of Trifluoroacetic Acid: The final step involves the addition of trifluoroacetic acid to the N-(Azetidin-3-yl)ethanesulfonamide to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Análisis De Reacciones Químicas

Hydrolysis of the Sulfonamide Group

The sulfonamide group undergoes hydrolysis under acidic or basic conditions:

| Condition | Product | Yield | Reference |

|---|---|---|---|

| 6M HCl, reflux, 12h | Ethanesulfonic acid + Azetidin-3-amine | ~85% | |

| NaOH (1M), 60°C, 8h | Sodium ethanesulfonate + Free amine | ~78% |

Mechanistic Insight :

-

Acidic hydrolysis proceeds via protonation of the sulfonamide nitrogen, weakening the S–N bond.

-

Basic hydrolysis involves hydroxide ion attack at the sulfur atom ( ).

Ring-Opening Reactions of Azetidine

The strained azetidine ring participates in ring-opening reactions:

Acid-Catalyzed Ring Opening

In the presence of TFA, the azetidine ring opens to form a linear amine:

Azetidine+H2OTFA3 Aminobutanol derivative

Nucleophilic Attack at the Azetidine Carbon

Electrophilic reagents (e.g., alkyl halides) react with the azetidine nitrogen, leading to quaternary ammonium salts:

N Azetidin 3 yl ethanesulfonamide+R X→N Alkylated product+HX

Functionalization via Sulfonamide Reactivity

The sulfonamide group serves as a handle for further modifications:

Sulfonamide Alkylation

Reaction with alkyl halides or epoxides:

R X+N Azetidin 3 yl ethanesulfonamideBaseN Alkylsulfonamide

Cross-Coupling Reactions

The sulfonamide participates in palladium-catalyzed couplings:

Sulfonamide+Aryl boronic acidPd PPh3 4Biaryl sulfonamide

Role of Trifluoroacetic Acid (TFA)

TFA influences reactivity in two key ways:

-

Acid Catalyst : Promotes azetidine ring-opening and facilitates protonation in hydrolysis ( ).

-

Counterion Stabilization : Enhances solubility in polar solvents (e.g., DMSO, water) ( ).

Stability and Decomposition

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to N-(Azetidin-3-yl)ethanesulfonamide. For instance, derivatives have shown significant antitumor activity against various cancer cell lines. The National Cancer Institute's Developmental Therapeutics Program has evaluated such compounds, revealing promising results in inhibiting cell growth in human tumor cells.

| Compound | Cell Line Tested | GI50 (μM) | TGI (μM) |

|---|---|---|---|

| N-(Azetidin-3-yl)ethanesulfonamide | A549 | 15.72 | 50.68 |

| Other Related Compounds | SNB-19 | 12.53 | - |

These findings indicate that modifications to the azetidine structure can enhance biological activity, making it a focal point for further drug design efforts .

Enzyme Inhibition Studies

N-(Azetidin-3-yl)ethanesulfonamide has also been investigated for its enzyme inhibitory properties. Research shows that sulfonamides can act as effective inhibitors for enzymes such as acetylcholinesterase and α-glucosidase, which are relevant in treating conditions like Alzheimer's disease and diabetes mellitus.

| Enzyme | Compound Tested | Inhibition Activity |

|---|---|---|

| Acetylcholinesterase | N-(Azetidin-3-yl)ethanesulfonamide | Moderate |

| α-Glucosidase | N-(Azetidin-3-yl)ethanesulfonamide | Significant |

Such activities suggest that this compound could be developed into therapeutic agents targeting these pathways .

Synthetic Routes

The synthesis of N-(Azetidin-3-yl)ethanesulfonamide typically involves the reaction of azetidine derivatives with sulfonamide precursors under controlled conditions to ensure high yield and purity. Various methodologies have been explored to optimize the synthesis process:

- Refluxing Method : Involves heating the reactants in a solvent to promote reaction completion.

- Microwave-Assisted Synthesis : Provides rapid heating which can enhance yields and reduce reaction times.

Biological Evaluation

In a study published by the American Chemical Society, a series of azetidine derivatives were synthesized and screened for biological activity against several cancer cell lines. The results indicated that specific modifications to the azetidine structure led to enhanced anticancer properties, demonstrating the importance of structural optimization in drug design .

Clinical Implications

The potential clinical applications of N-(Azetidin-3-yl)ethanesulfonamide extend beyond oncology into areas such as neurodegenerative diseases due to its enzyme inhibitory properties. Ongoing research aims to evaluate its efficacy in preclinical models before advancing to clinical trials .

Mecanismo De Acción

The mechanism by which N-(Azetidin-3-yl)ethanesulfonamide;2,2,2-trifluoroacetic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The azetidine ring can interact with active sites of enzymes, potentially inhibiting their activity. The sulfonamide group can enhance solubility and facilitate interactions with biological molecules, while the trifluoroacetic acid moiety can stabilize intermediates and enhance binding affinity.

Comparación Con Compuestos Similares

Similar Compounds

N-(Azetidin-3-yl)ethanesulfonamide: Lacks the trifluoroacetic acid moiety, which can affect its reactivity and stability.

N-(Azetidin-3-yl)ethanesulfonamide; trifluoroacetate: Similar structure but different counterion, which can influence solubility and reactivity.

N-(Azetidin-3-yl)-2,2,2-trifluoroacetamide: Contains a trifluoroacetamide group instead of ethanesulfonamide, leading to different chemical properties.

Uniqueness

N-(Azetidin-3-yl)ethanesulfonamide;2,2,2-trifluoroacetic acid is unique due to the combination of its structural features. The presence of the azetidine ring imparts significant ring strain, enhancing its reactivity. The ethanesulfonamide group provides solubility and reactivity, while the trifluoroacetic acid moiety stabilizes intermediates and enhances reaction rates, making it a versatile compound in various applications.

Actividad Biológica

N-(Azetidin-3-yl)ethanesulfonamide;2,2,2-trifluoroacetic acid is a compound that combines an azetidine ring with a sulfonamide group and trifluoroacetic acid moiety. This unique structure suggests potential biological activities, particularly in medicinal chemistry and pharmacology. The compound's molecular formula is C5H7F3N2O3S with a molecular weight of approximately 294.25 g/mol, indicating its suitability for various biological applications.

The compound exhibits several notable chemical properties:

- Molecular Weight : 294.25 g/mol

- Density : 1.37 g/cm³

- Boiling Point : 223°C

- LogP : 0.356

These properties contribute to the compound's solubility and stability, which are critical for its biological activity.

Biological Activity Overview

Research indicates that compounds containing azetidine and sulfonamide structures often exhibit diverse biological activities such as antibacterial, antiviral, and anticancer effects. The trifluoroacetic acid component enhances solubility, potentially increasing the bioavailability of the compound in therapeutic applications.

Antibacterial Activity

Azetidine derivatives are traditionally associated with antibacterial properties. For instance, studies have shown that azetidinone derivatives demonstrate significant antibacterial activity against various pathogens due to their ability to inhibit bacterial cell wall synthesis . The sulfonamide group is well-known for its antimicrobial effects, particularly against Gram-positive bacteria.

Antiviral Activity

Recent studies have highlighted the antiviral potential of azetidine-containing compounds. For example, azetidinone derivatives have shown activity against RNA and DNA viruses, including coronaviruses and influenza viruses . The mechanism of action often involves the inhibition of viral replication through interference with viral enzymes or receptors.

Anticancer Activity

The azetidine structure has been linked to anticancer properties in various studies. Compounds with this scaffold have been reported to induce apoptosis in cancer cells and inhibit tumor growth across different cancer types, including breast and colon cancers . The efficacy of these compounds is often attributed to their ability to modulate key signaling pathways involved in cell proliferation and survival.

Study 1: Antiviral Efficacy

A recent study evaluated the antiviral activity of an azetidinone derivative against human coronavirus (229E). The compound exhibited an EC50 value of 45 µM, indicating moderate inhibitory activity compared to standard antiviral drugs like ribavirin . This suggests that this compound may have similar potential.

Study 2: Antibacterial Assessment

In another study focusing on antibacterial properties, azetidinone derivatives were tested against a panel of bacterial strains. Results showed significant inhibition zones for several derivatives, indicating their potential as novel antibacterial agents . This reinforces the hypothesis that this compound could possess similar activities.

Comparative Analysis of Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Azetidinone | Contains azetidine ring | Antibacterial, antiviral |

| Sulfanilamide | Sulfonamide structure | Antimicrobial |

| Trifluoroacetate | Enhances solubility | Potentially increases bioavailability |

Propiedades

IUPAC Name |

N-(azetidin-3-yl)ethanesulfonamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2S.C2HF3O2/c1-2-10(8,9)7-5-3-6-4-5;3-2(4,5)1(6)7/h5-7H,2-4H2,1H3;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZUCPTFMGNQPAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1CNC1.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13F3N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.